1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside
CAS No.: 61820-04-0
Cat. No.: VC0014547
Molecular Formula: C₃₄H₃₆O₆
Molecular Weight: 540.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61820-04-0 |
|---|---|
| Molecular Formula | C₃₄H₃₆O₆ |
| Molecular Weight | 540.65 |
| IUPAC Name | (2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol |
| Standard InChI | InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |
| SMILES | C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Introduction
Chemical Properties and Structure
Molecular Identification and Basic Properties
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside belongs to the class of benzylated carbohydrates, which are important in synthetic organic chemistry. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 61820-04-0 |
| Molecular Formula | C34H36O6 |
| Molecular Weight | 540.65 g/mol |
| IUPAC Name | (2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol |
The structure features a galactopyranose ring with benzyl ether groups strategically placed at the 1, 3, 4, and 6 positions, leaving the hydroxyl group at position 2 free for further chemical modifications. This selective protection pattern is critical for its utility as a synthetic intermediate, allowing for region-specific reactions.
Structural Characteristics
The structural architecture of 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is defined by the beta configuration at the anomeric center (position 1). The beta configuration is crucial for the compound's reactivity and applications in carbohydrate synthesis. The presence of four benzyl groups provides increased lipophilicity compared to the parent galactose molecule, significantly altering its solubility profile and making it more suitable for reactions in organic solvents.
The free hydroxyl group at the C-2 position creates a site for selective chemical modifications, including glycosylation reactions, acylation, or oxidation. This structural feature is particularly important in the synthesis of complex oligosaccharides and glycoconjugates where regioselective control is essential.
Synthesis Methods
Traditional Synthesis Approaches
The synthesis of 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside typically begins with the parent sugar, D-galactose, and involves a series of protection and deprotection steps to achieve the desired substitution pattern. The traditional synthetic route involves:
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Protection of the anomeric position using a suitable glycosylation method to establish the beta configuration
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Selective benzylation of the hydroxyl groups at positions 1, 3, 4, and 6 using benzyl bromide in the presence of a base such as sodium hydride
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Careful reaction conditions to ensure the hydroxyl group at position 2 remains unprotected
The synthetic approach typically employs dimethylformamide (DMF) as a solvent due to its ability to facilitate the benzylation reactions effectively. The regioselectivity of the benzylation process is critical and often requires careful temperature control and reaction time management.
Modern Synthetic Improvements
Recent research has focused on improving the synthesis efficiency of benzylated galactose derivatives. These advancements aim to enhance yield and purity while reducing reaction times and the use of harmful reagents. Improved methods often employ:
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Alternative bases such as potassium hydroxide or cesium carbonate
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More efficient benzylating reagents
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Microwave-assisted synthesis techniques
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Flow chemistry approaches for scaling up production
These modern synthetic improvements have contributed to making 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside more accessible for research purposes, thereby facilitating its applications in pharmaceutical development and carbohydrate chemistry.
Applications in Carbohydrate Chemistry
Role as a Synthetic Intermediate
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside serves as a crucial intermediate in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates. The strategic pattern of protection allows for selective modifications at the C-2 position, enabling the construction of diverse carbohydrate architectures.
The compound's utility extends to the synthesis of various pharmaceutical intermediates, where controlled glycosylation reactions are essential for developing bioactive compounds. Selective glycosylation reactions can be performed using this compound as either a glycosyl donor or acceptor, depending on the specific synthetic strategy.
Applications in Pharmaceutical Synthesis
This benzylated galactopyranoside has demonstrated particular value in pharmaceutical synthesis, serving as a building block for various bioactive compounds. Notable applications include:
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Synthesis of cholestane derivatives with potential therapeutic applications
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Production of deoxygalactosyl wildmycins, which have shown promising antimicrobial properties
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Development of glycosylated natural products with enhanced pharmacological profiles
The ability to selectively modify the C-2 position makes this compound especially valuable in the synthesis of pharmaceuticals where specific stereochemistry and substitution patterns are critical for biological activity.
Research Applications and Recent Developments
Glycosylation Studies
Recent research has explored the use of 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside in selective glycosylation reactions. Selective glycosylation is a critical process in carbohydrate chemistry, allowing for the controlled formation of glycosidic bonds between carbohydrate units.
Studies have shown that when used as a glycosyl acceptor, the compound's free hydroxyl group at position 2 can participate in glycosylation reactions with various glycosyl donors. For example, research has demonstrated that glycosylation with 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl bromide can lead to the formation of disaccharide derivatives with specific linkage patterns .
The regioselectivity and stereoselectivity of these glycosylation reactions are influenced by factors such as the catalyst system, reaction temperature, and solvent choice. These parameters can be optimized to favor the formation of specific glycosidic linkages, making 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside a valuable tool in the controlled synthesis of complex carbohydrates .
Advancements in Synthetic Methodologies
Research efforts have focused on improving the synthetic accessibility of benzylated galactose derivatives, including 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside. These advancements aim to enhance yield, purity, and scalability while reducing the environmental impact of the synthesis process.
Notable developments include:
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The use of alternative benzylation methods that avoid toxic reagents
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The application of enzymatic approaches for regioselective modifications
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The development of one-pot multi-step procedures to streamline synthesis
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The exploration of green chemistry principles to make the synthesis more environmentally friendly
These advancements contribute to making 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside more accessible for research purposes, thereby facilitating its applications in various fields.
Comparative Analysis and Data Tables
Comprehensive Properties Table
The following table summarizes the key properties of 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside:
| Property | Value |
|---|---|
| Chemical Name | 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside |
| CAS Number | 61820-04-0 |
| Molecular Formula | C34H36O6 |
| Molecular Weight | 540.65 g/mol |
| IUPAC Name | (2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol |
| Physical Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide |
| Structure Type | Benzylated carbohydrate derivative |
| Free Hydroxyl Position | C-2 |
| Anomeric Configuration | Beta (β) |
This comprehensive overview highlights the key characteristics that make 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside valuable in carbohydrate chemistry and pharmaceutical research.
Comparison with Related Compounds
Understanding the relationship between 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside and structurally similar compounds provides valuable insights into its unique properties and applications:
| Compound | Key Difference | Primary Application |
|---|---|---|
| 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside | Free hydroxyl at C-2 | Synthetic intermediate for C-2 modifications |
| 2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside | Acetylated at C-2 | Precursor for deacetylation reactions |
| 2,3,4,6-Tetra-O-benzyl-D-galactose | Different anomeric configuration | Glycosyl donor in oligosaccharide synthesis |
| 2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranosyl derivatives | Benzoyl vs. benzyl protecting groups | Different reactivity profile in glycosylation |
This comparative analysis illustrates how subtle structural differences can significantly impact the chemical reactivity and applications of these related compounds in carbohydrate chemistry .
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